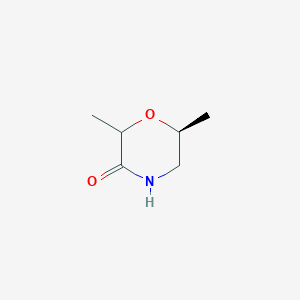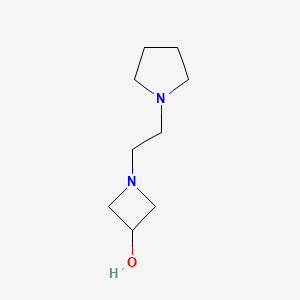![molecular formula C14H17FN2O2 B12993936 (R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12993936.png)
(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[55]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate diol to form the spirocyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Applications De Recherche Scientifique
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
Sulfur compounds: While structurally different, sulfur compounds also exhibit diverse chemical reactivity and applications.
Uniqueness
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature distinguishes it from other fluorinated compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Propriétés
Formule moléculaire |
C14H17FN2O2 |
|---|---|
Poids moléculaire |
264.29 g/mol |
Nom IUPAC |
(5R)-5-(4-fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H17FN2O2/c15-11-3-1-10(2-4-11)12-9-17-13(18)19-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18)/t12-/m0/s1 |
Clé InChI |
IEFBHSRDSOLWPV-LBPRGKRZSA-N |
SMILES isomérique |
C1CNCCC12[C@@H](CNC(=O)O2)C3=CC=C(C=C3)F |
SMILES canonique |
C1CNCCC12C(CNC(=O)O2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)


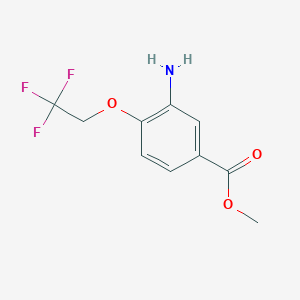
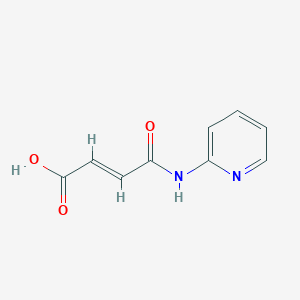

![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
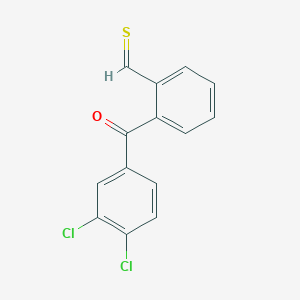
![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)

